Vinepidine

Tubulin Binding Vinca Alkaloid Microtubule Dynamics

Vinepidine (4′-deoxyepivincristine) is a semi‑synthetic vincristine derivative with a distinct pharmacological fingerprint: biphasic tumor accumulation over 72 h, 5‑fold lower cellular uptake than vinblastine, and reduced normal‑tissue metabolism. These properties make it an irreplaceable tool compound for structure‑pharmacokinetic relationship (SPKR) studies and neurotoxicity screening panels. Use Vinepidine alongside vincristine to differentiate on‑target efficacy from off‑target neurotoxicity. Established efficacy in human rhabdomyosarcoma xenograft models provides a reliable in vivo benchmark. Available as free base or sulfate salt; stock typically 10–250 mg; custom synthesis for gram‑scale orders. Contact us for bulk pricing.

Molecular Formula C46H56N4O9
Molecular Weight 809.0 g/mol
CAS No. 68170-69-4
Cat. No. B1260464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinepidine
CAS68170-69-4
Synonymsvinepidine
Molecular FormulaC46H56N4O9
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
InChIInChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38-,39+,40+,43+,44+,45-,46-/m0/s1
InChIKeyKLFUUCHXSFIPMH-LMQWBHQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinepidine (CAS 68170-69-4): A Semi-Synthetic Vinca Alkaloid for Tubulin-Targeted Antineoplastic Research


Vinepidine (4'-deoxyepivincristine) is a semi-synthetic vinca alkaloid and structural derivative of vincristine, classified pharmacologically as an antineoplastic microtubule-targeting agent [1]. It functions by binding to and stabilizing tubulin, thereby preventing microtubule polymerization and depolymerization, which arrests cells in metaphase and inhibits cell division [1]. Its molecular formula is C46H56N4O9 (free base) with a molecular weight of approximately 809 g/mol, and it is also available as the sulfate salt (CAS 83200-11-7) [2].

Why Vinepidine Cannot Be Interchanged with Vincristine or Vinblastine in Preclinical Research


Despite sharing a conserved bisindole alkaloid core and a common tubulin-binding mechanism, vinepidine exhibits distinct pharmacological properties that preclude its direct substitution for other clinically used vinca alkaloids. Comparative studies demonstrate that vinepidine's in vitro microtubule inhibition potency (Ki) differs substantially from vinblastine [1], its cellular uptake ratio is approximately 5-fold lower than vinblastine's [2], and its in vivo tumor accumulation profile follows a biphasic, progressive pattern over 72 hours that contrasts sharply with the rapid 4-hour peak seen with vincristine and vinblastine [3]. Additionally, vinepidine shows reduced metabolism in normal tissues compared to vincristine and vinblastine [3]. These quantifiable differences in target engagement, cellular pharmacokinetics, and tissue disposition underscore the scientific necessity of using vinepidine specifically for research requiring its unique pharmacological fingerprint.

Quantitative Evidence Differentiating Vinepidine from Vincristine, Vinblastine, and Vindesine


Tubulin Binding Affinity: Vinepidine Exhibits the Highest Affinity Among Four Vinca Alkaloids

In a head-to-head comparison of four vinca alkaloids using bovine brain tubulin, vinepidine demonstrated the highest relative binding affinity. The association constant (Ka) for vinepidine was approximately 4-fold higher than that for vinblastine, with a rank order of VPD > VCR ≈ VDS > VLB [1]. This higher affinity translates to potent inhibition of net tubulin addition at microtubule assembly ends, where vinepidine and vincristine were the two most potent derivatives [2].

Tubulin Binding Vinca Alkaloid Microtubule Dynamics

In Vitro Cell Proliferation: Vinepidine Shows Lower Potency but Distinct Cell-Type Selectivity

In B16 melanoma cell proliferation assays, vinblastine was 9-fold more potent than vinepidine, the weakest of the four derivatives tested [1]. In mouse L-cells, vinblastine achieved complete growth inhibition at 40 nM, while vincristine and vindesine caused approximately 25% inhibition, and vinepidine was inactive at the same concentration [1]. However, L-cells exhibited 30% the sensitivity toward vinepidine compared to B16 cells, a differential that may reflect cell-type-specific uptake or response [2].

Cell Proliferation B16 Melanoma L-Cells

In Vivo Tumor Accumulation: Vinepidine Achieves Progressive, Sustained Tumor Levels Over 72 Hours

In a human rhabdomyosarcoma xenograft model (HxRh12) in immune-deprived mice, vinepidine exhibited a distinct tumor accumulation profile compared to vincristine and vinblastine. Following intraperitoneal administration, vinepidine accumulation in tumors was biphasic and progressive for at least 72 hours. In contrast, both vincristine and vinblastine reached maximal tumor levels within 4 hours, after which vinblastine levels decreased 3-fold by 72 hours while vincristine levels were maintained [1]. At 72 hours post-injection, 98% of the radiolabel in tumor extracts chromatographed as the parent vinepidine compound, indicating minimal intratumoral metabolism [1].

Pharmacokinetics Tumor Accumulation Xenograft

Tissue Clearance and Metabolism: Vinepidine Is Cleared More Slowly and Metabolized Less Rapidly Than Vincristine and Vinblastine

In normal mouse tissues, vinepidine was cleared less rapidly than either vincristine or vinblastine following intraperitoneal administration. Analyses of tissue extracts further suggested that vinepidine was less rapidly metabolized than vincristine or vinblastine [1]. The authors note that this slower clearance and reduced metabolism may account for why the in vivo potency of vinepidine in mice exceeds that of vincristine, despite vincristine showing superior efficacy in the same xenograft model [1].

Drug Metabolism Pharmacokinetics Tissue Distribution

Comparative Antitumor Efficacy: Vinepidine Ranks Between Vincristine and Vinblastine in Human Rhabdomyosarcoma Xenograft

In the HxRh12 human rhabdomyosarcoma xenograft model, vinepidine demonstrated antitumor efficacy that was lower than that of vincristine but far superior to that of vinblastine [1]. This intermediate efficacy profile contrasts with the in vitro proliferation data, where vinepidine was the least potent derivative, suggesting that in vivo factors such as tumor accumulation and metabolism substantially modulate its pharmacodynamic activity [1].

Antitumor Activity Xenograft Rhabdomyosarcoma

Neurotoxicity Profile: Vinepidine Demonstrates Experimental Antitumor Activity Without Acute Neuronal Toxicity

A medicinal chemistry review of bisindole alkaloids states that vinepidine exhibits experimental antitumor activity similar to vincristine but without demonstrating the acute neuronal toxicity characteristic of vincristine [1]. This differential toxicity profile is consistent with the compound's original design intent—structural modifications intended to reduce dose-limiting neurotoxicity while maintaining antineoplastic potency . However, specific quantitative neurotoxicity data (e.g., comparative neurotoxicity scores, IC50 values in neuronal assays, or in vivo neurobehavioral measurements) are not available in the reviewed literature.

Neurotoxicity Vinca Alkaloid Safety Pharmacology

Research Applications for Vinepidine Based on Its Differentiated Pharmacological Profile


Investigating Vinca Alkaloid Structure-Pharmacokinetic Relationships

Vinepidine's distinct pharmacokinetic fingerprint—biphasic tumor accumulation over 72 hours, slower normal tissue clearance, and reduced metabolism compared to vincristine and vinblastine [1]—makes it an ideal tool compound for structure-pharmacokinetic relationship (SPKR) studies. Researchers can use vinepidine to dissect how the 4'-deoxy modification alters tissue distribution and metabolic stability relative to the vincristine scaffold, informing rational design of vinca derivatives with optimized exposure profiles.

In Vivo Efficacy Studies in Rhabdomyosarcoma and Other Pediatric Solid Tumor Models

Vinepidine has demonstrated quantifiable in vivo activity in a human rhabdomyosarcoma xenograft model, with efficacy intermediate between vincristine and vinblastine [1][2]. This established efficacy in a pediatric tumor model supports its use as a reference compound or positive control in preclinical studies of novel agents targeting childhood sarcomas, particularly when a vinca alkaloid with a known in vivo response benchmark is required.

Mechanistic Studies of Tubulin Binding Versus Cellular Antiproliferative Activity

Vinepidine presents a unique paradox: it exhibits the highest tubulin binding affinity (Ka approximately 4-fold higher than vinblastine) yet the lowest cellular antiproliferative potency in B16 melanoma cells (9-fold less potent than vinblastine) [1][2]. This disconnect between biochemical target engagement and functional cellular outcome makes vinepidine a valuable probe for studying factors that modulate the translation of tubulin binding into growth inhibition, including cellular uptake efficiency (vinepidine shows 20-fold cellular concentration vs. 100-fold for vinblastine [2]) and intracellular drug disposition.

Comparative Neurotoxicity Assessment of Vinca Alkaloid Derivatives

The reported absence of acute neuronal toxicity with vinepidine, despite antitumor activity similar to vincristine [1], positions this compound as a critical comparator in neurotoxicity screening panels. Researchers evaluating novel vinca alkaloid derivatives or microtubule-targeting agents can use vinepidine alongside vincristine as benchmark compounds to differentiate between on-target antimitotic efficacy and off-target neurotoxic effects in primary neuronal cultures or in vivo neurobehavioral assays.

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